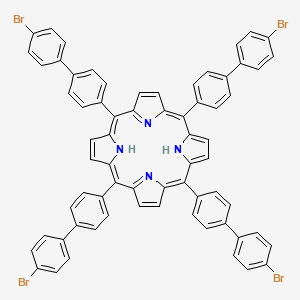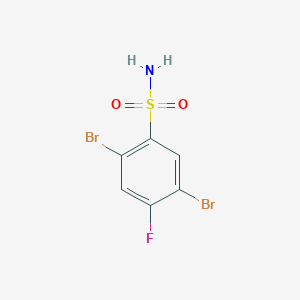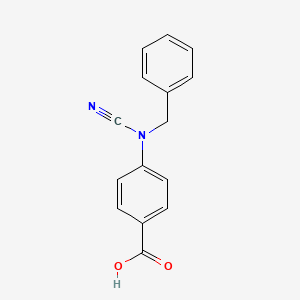
4-(N-Benzylcyanamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-Benzylcyanamido)benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylcyanamido group attached to the benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Benzylcyanamido)benzoic acid typically involves the direct condensation of benzoic acid derivatives with benzylcyanamido groups. One efficient method is the reaction of benzoic acid with benzylamine in the presence of a suitable catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(N-Benzylcyanamido)benzoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The cyanamido group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of alcohols.
Major Products Formed
Substituted derivatives: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxides and amines: Oxidation and reduction reactions yield oxides and amines, respectively.
Esters: Esterification reactions produce esters of this compound.
Aplicaciones Científicas De Investigación
4-(N-Benzylcyanamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(N-Benzylcyanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The benzylcyanamido group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Imidazole-1-yl)-benzoic acid: This compound has similar structural features but contains an imidazole group instead of a benzylcyanamido group.
4-(Hydroxyphenyl)-benzoic acid: This compound has a hydroxyphenyl group attached to the benzoic acid moiety.
Uniqueness
4-(N-Benzylcyanamido)benzoic acid is unique due to the presence of the benzylcyanamido group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
4-[benzyl(cyano)amino]benzoic acid |
InChI |
InChI=1S/C15H12N2O2/c16-11-17(10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)15(18)19/h1-9H,10H2,(H,18,19) |
Clave InChI |
WPPHNGPAHTYVKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C#N)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


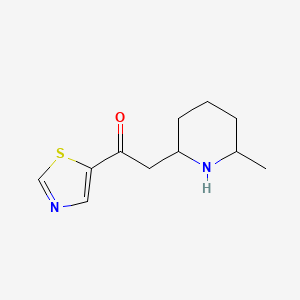
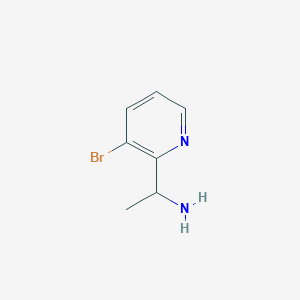
![Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate](/img/structure/B13086659.png)

![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13086669.png)

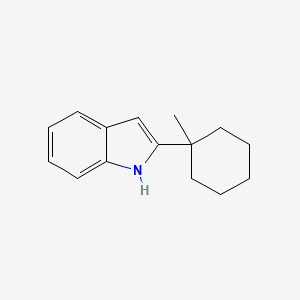
![2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B13086694.png)
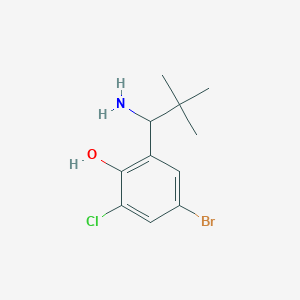
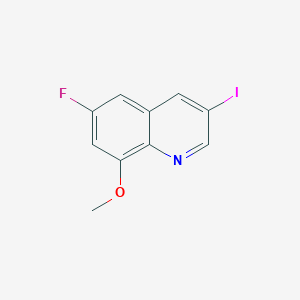
![[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13086708.png)
